molecular formula C25H28O8S2 B11053493 Diethyl 5,5'-[(2,3-dimethoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Diethyl 5,5'-[(2,3-dimethoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Cat. No.: B11053493
M. Wt: 520.6 g/mol
InChI Key: BCLNEDAXLNINEX-UHFFFAOYSA-N
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Description

ETHYL 5-{(2,3-DIMETHOXYPHENYL)[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, ethoxycarbonyl, hydroxy, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{(2,3-DIMETHOXYPHENYL)[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Esterification: The formation of esters from carboxylic acids and alcohols in the presence of acid catalysts.

    Hydroxylation: Introduction of hydroxyl groups into the compound using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{(2,3-DIMETHOXYPHENYL)[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts for esterification, base catalysts for aldol condensation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 5-{(2,3-DIMETHOXYPHENYL)[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 5-{(2,3-DIMETHOXYPHENYL)[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

ETHYL 5-{(2,3-DIMETHOXYPHENYL)[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Ethyl 3-(3,4-dimethoxyphenyl)propionate, 2-(3,4-dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile.

    Uniqueness: The presence of multiple functional groups and the specific arrangement of these groups confer unique chemical and biological properties to the compound.

This detailed article provides a comprehensive overview of ETHYL 5-{(2,3-DIMETHOXYPHENYL)[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H28O8S2

Molecular Weight

520.6 g/mol

IUPAC Name

ethyl 5-[(2,3-dimethoxyphenyl)-(4-ethoxycarbonyl-3-hydroxy-5-methylthiophen-2-yl)methyl]-4-hydroxy-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C25H28O8S2/c1-7-32-24(28)16-12(3)34-22(19(16)26)18(14-10-9-11-15(30-5)21(14)31-6)23-20(27)17(13(4)35-23)25(29)33-8-2/h9-11,18,26-27H,7-8H2,1-6H3

InChI Key

BCLNEDAXLNINEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C(C2=C(C(=CC=C2)OC)OC)C3=C(C(=C(S3)C)C(=O)OCC)O)C

Origin of Product

United States

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